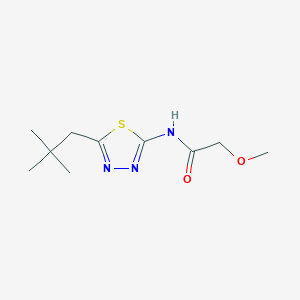![molecular formula C32H27N3O3 B216342 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216342.png)
10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), which has been linked to various diseases such as Alzheimer's, bipolar disorder, and diabetes.
Mécanisme D'action
The mechanism of action of 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the inhibition of 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβ. This enzyme is involved in various signaling pathways in the body, including the Wnt signaling pathway, which is important for cell growth and differentiation. Inhibition of 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβ has been shown to have therapeutic effects in various diseases, including Alzheimer's, bipolar disorder, and diabetes.
Biochemical and Physiological Effects:
10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβ, which has been linked to the treatment of various diseases, including Alzheimer's, bipolar disorder, and diabetes. Additionally, 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several advantages for lab experiments. It is a potent inhibitor of 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβ, which makes it useful for studying the Wnt signaling pathway and its role in various diseases. Additionally, 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to have anti-inflammatory and anti-cancer properties, which makes it useful for studying the effects of 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβ inhibition on these processes. However, there are limitations to using 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments. Its potency as a 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβ inhibitor may make it difficult to study the effects of partial inhibition of this enzyme.
Orientations Futures
There are several future directions for the study of 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One direction is to further investigate its potential therapeutic applications in diseases such as Alzheimer's, bipolar disorder, and diabetes. Another direction is to study its anti-inflammatory and anti-cancer properties in more detail. Additionally, future research could focus on developing more potent and selective 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβ inhibitors based on the structure of 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one.
Méthodes De Synthèse
The synthesis of 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde and 2-chloropyridine in the presence of sodium hydride to form 4-methoxyphenyl-2-chloropyridine. The second step involves the reaction of the above product with 2,3-dichlorobenzoyl chloride in the presence of triethylamine to form 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3-dichlorodibenzo[b,e][1,4]diazepine. The final step involves the reduction of the above product with sodium borohydride in the presence of acetic acid to form 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one.
Applications De Recherche Scientifique
10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been extensively studied for its potential therapeutic applications. It has been shown to inhibit 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβ, which is a key enzyme involved in various signaling pathways in the body. This inhibition has been linked to the treatment of several diseases, including Alzheimer's, bipolar disorder, and diabetes. Additionally, 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to have anti-inflammatory and anti-cancer properties.
Propriétés
Nom du produit |
10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
|---|---|
Formule moléculaire |
C32H27N3O3 |
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
5-benzoyl-9-(4-methoxyphenyl)-6-pyridin-3-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H27N3O3/c1-38-25-15-13-21(14-16-25)24-18-27-30(29(36)19-24)31(23-10-7-17-33-20-23)35(28-12-6-5-11-26(28)34-27)32(37)22-8-3-2-4-9-22/h2-17,20,24,31,34H,18-19H2,1H3 |
Clé InChI |
DYGSCRGUUAAMON-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CN=CC=C6)C(=O)C2 |
SMILES canonique |
COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CN=CC=C6)C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B216259.png)
![3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B216260.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)


![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B216279.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)